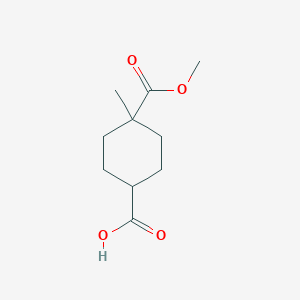

4-(Methoxycarbonyl)-4-methylcyclohexanecarboxylic acid

Description

Properties

IUPAC Name |

4-methoxycarbonyl-4-methylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-10(9(13)14-2)5-3-7(4-6-10)8(11)12/h7H,3-6H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSGDCCPUJIGNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)C(=O)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxycarbonyl)-4-methylcyclohexanecarboxylic acid typically involves the esterification of dicarboxylic acids. One common method includes the reaction of a cyclohexane derivative with methanol in the presence of an acid catalyst to form the methoxycarbonyl group . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient production rates and high product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxycarbonyl)-4-methylcyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The methoxycarbonyl group can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Synthesis

The primary application of 4-(Methoxycarbonyl)-4-methylcyclohexanecarboxylic acid is as a pharmaceutical intermediate. It plays a crucial role in the synthesis of various active pharmaceutical ingredients (APIs). Its structure allows for modifications that lead to the development of compounds with therapeutic properties. For instance, it can be utilized in the synthesis of anti-inflammatory and analgesic agents due to its ability to undergo further chemical transformations.

Case Study: Synthesis of Anti-Cancer Agents

A notable case study involved the use of this compound in developing novel anti-cancer compounds. Researchers reported that derivatives synthesized using this compound exhibited significant cytotoxicity against various cancer cell lines, highlighting its potential as a lead compound in anti-cancer drug development.

| Study Reference | Compound | Target | Result |

|---|---|---|---|

| Derivatives of this compound | Cancer cell lines | Significant cytotoxicity observed |

Cosmetic Applications

Formulation in Skincare Products

In the cosmetics industry, this compound is utilized as an ingredient in skincare formulations. Its properties contribute to the stability and efficacy of cosmetic products, particularly in moisturizing creams and lotions.

Case Study: Stability Testing in Cosmetic Formulations

A study examined the incorporation of this compound into various cosmetic formulations. The findings indicated that products containing this compound demonstrated enhanced stability and improved sensory attributes compared to formulations lacking this ingredient.

| Study Reference | Formulation Type | Attributes Assessed | Outcome |

|---|---|---|---|

| Moisturizing cream | Stability, sensory | Improved stability and sensory properties |

Toxicological Assessments

Understanding the safety profile of this compound is critical for its application in both pharmaceuticals and cosmetics. Toxicological studies have been conducted to assess its safety, particularly regarding skin irritation and systemic toxicity.

Case Study: Skin Irritation Testing

A study focused on evaluating the skin irritation potential of formulations containing this compound. Results indicated that concentrations used in cosmetic products were well-tolerated by human skin, suggesting a favorable safety profile for topical applications.

Mechanism of Action

The mechanism of action of 4-(Methoxycarbonyl)-4-methylcyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved may include ester hydrolysis, oxidation, and reduction reactions, which are catalyzed by specific enzymes in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to other cyclohexanecarboxylic acid derivatives, focusing on substituents, physicochemical properties, and applications:

Table 1: Key Structural and Functional Differences

Physicochemical Properties

- Solubility : The methoxycarbonyl and methyl groups in the target compound reduce its water solubility (11 g/L) compared to 4-hydroxycyclohexanecarboxylic acid , which has a polar hydroxyl group. The phenyl-substituted analog exhibits even lower solubility due to its hydrophobic aromatic ring.

- Lipophilicity : The methyl group enhances lipophilicity relative to unsubstituted cyclohexanecarboxylic acids, while the methoxycarbonyl group introduces polarity, balancing its solubility profile.

Research Findings and Trends

- Topological Indices : Studies on sulfonamide derivatives of cyclohexanecarboxylic acids (e.g., ethyl 4-((naphthalene-2-sulfonamido)methyl)cyclohexanecarboxylate) suggest that topological indices correlate with physicochemical properties like boiling points and bioactivity. Similar analyses could be applied to the target compound for drug design optimization.

- Stereochemical Considerations: Isomeric purity (e.g., cis/trans configurations) significantly impacts reactivity and biological activity.

Biological Activity

4-(Methoxycarbonyl)-4-methylcyclohexanecarboxylic acid (MCHM) is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, toxicity assessments, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a cyclohexane ring with a methoxycarbonyl group and a carboxylic acid, which may influence its interactions with biological systems.

Mechanisms of Biological Activity

The biological activity of MCHM is primarily linked to its role as an intermediate in the synthesis of compounds that inhibit the mechanistic target of rapamycin (mTOR) signaling pathway. mTOR is crucial for regulating cell growth, proliferation, and metabolism. Compounds that modulate mTOR activity have been shown to exhibit antitumor effects and can impact various cellular functions such as translation and autophagy .

Potential Mechanisms:

- mTOR Inhibition : MCHM derivatives may act as inhibitors of mTOR complexes (mTORC1 and mTORC2), which are involved in critical cellular processes including protein synthesis and cell survival .

- Antioxidant Activity : Some studies suggest that compounds structurally related to MCHM may possess antioxidant properties, potentially reducing oxidative stress within cells .

Toxicity Assessments

Toxicological evaluations are essential for understanding the safety profile of MCHM. A study assessing the toxicity of related compounds indicated that 4-methylcyclohexanemethanol (a structural analogue) exhibited moderate toxicity, particularly concerning skin and eye irritation. The assessment included acute oral and dermal toxicity tests in animal models .

Summary of Toxicity Data:

| Parameter | Value |

|---|---|

| Acute Oral Toxicity | Moderate |

| Dermal Irritation | Yes |

| Eye Irritation | Yes |

| Chronic Effects | Requires further study |

Case Studies

- Antitumor Activity : In clinical trials involving sirolimus analogues that include MCHM derivatives, moderate antitumor activity was observed in patients with breast cancer and renal carcinoma. The efficacy was linked to the inhibition of mTOR pathways, suggesting potential therapeutic applications for MCHM derivatives in oncology .

- Genotoxicity Studies : Related compounds have shown genotoxic effects in human cell lines, indicating that MCHM may also warrant investigation for its potential DNA damaging effects. These findings highlight the importance of further chronic carcinogenesis evaluations .

Q & A

Advanced Question

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density and frontier molecular orbitals.

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.